molecular formula C14H12BrClFN3O B2770868 4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole CAS No. 2415601-55-5

4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole

Cat. No.: B2770868
CAS No.: 2415601-55-5
M. Wt: 372.62
InChI Key: CKICROKSEJWDMX-UHFFFAOYSA-N
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Description

4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a bromo group and a benzoyl azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the azetidine intermediate, followed by the introduction of the benzoyl group and finally the pyrazole ring formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to handle the complex reaction steps.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromo group.

Scientific Research Applications

4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.

    Biological Research: It is used in studies to understand its effects on biological systems and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and azetidine-containing molecules. Examples are:

  • 4-bromo-1-{[1-(2-chloro-6-fluorobenzoyl)azetidin-3-yl]methyl}-1H-pyrazole
  • This compound

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

IUPAC Name

[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-(2-chloro-6-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrClFN3O/c15-10-4-18-20(8-10)7-9-5-19(6-9)14(21)13-11(16)2-1-3-12(13)17/h1-4,8-9H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKICROKSEJWDMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)CN3C=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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